
methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane is a complex compound that combines the properties of methanesulfonic acid, N-methyl-2-phenylaniline, palladium, and tritert-butylphosphane. Each component contributes unique characteristics, making this compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic Acid: Methanesulfonic acid can be synthesized through the electrochemical sulfonation of methane using oleum and methane in an electrochemical reactor.
N-methyl-2-phenylaniline: This compound can be synthesized through the N-methylation of 2-phenylaniline using methyl iodide in the presence of a base such as potassium carbonate.
Tritert-butylphosphane: Tritert-butylphosphane can be synthesized by reacting tert-butyl chloride with phosphine in the presence of a base.
Industrial Production Methods
Industrial production methods for these components involve large-scale chemical processes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic Acid: Undergoes sulfonation, esterification, and alkylation reactions.
N-methyl-2-phenylaniline: Participates in electrophilic aromatic substitution and nucleophilic substitution reactions.
Tritert-butylphosphane: Involved in ligand exchange reactions and can stabilize transition metal complexes.
Common Reagents and Conditions
Methanesulfonic Acid: Commonly used with oleum, sulfur trioxide, and various organic substrates.
N-methyl-2-phenylaniline: Reacts with methyl iodide, potassium carbonate, and other alkylating agents.
Palladium: Utilized with hydrogen gas, carbon monoxide, and various organic halides.
Tritert-butylphosphane: Reacts with tert-butyl chloride and phosphine.
Major Products
Methanesulfonic Acid: Produces methanesulfonates and esters.
N-methyl-2-phenylaniline: Forms substituted anilines and related derivatives.
Palladium: Catalyzes the formation of hydrogenated, carbonylated, and coupled organic products.
Tritert-butylphosphane: Forms phosphane complexes and stabilized metal-ligand compounds.
Aplicaciones Científicas De Investigación
Chemistry
Methanesulfonic Acid: Used as a catalyst in esterification and alkylation reactions.
N-methyl-2-phenylaniline: Employed in the synthesis of pharmaceuticals and dyes.
Palladium: Widely used in catalytic converters, hydrogenation reactions, and cross-coupling reactions.
Tritert-butylphosphane: Utilized as a ligand in organometallic chemistry.
Biology
Methanesulfonic Acid: Investigated for its potential in drug delivery systems.
N-methyl-2-phenylaniline: Studied for its biological activity and potential therapeutic applications.
Medicine
Industry
Methanesulfonic Acid: Used in electroplating and as a cleaning agent.
Palladium: Essential in the production of electronic components and catalytic converters.
Mecanismo De Acción
Methanesulfonic Acid
Methanesulfonic acid acts as a strong acid, facilitating protonation and subsequent reactions. It is involved in the formation of methanesulfonates through nucleophilic attack .
N-methyl-2-phenylaniline
N-methyl-2-phenylaniline undergoes electrophilic aromatic substitution, where the aromatic ring is activated by the methyl and phenyl groups, making it more reactive towards electrophiles .
Palladium
Palladium acts as a catalyst by forming complexes with organic substrates, facilitating various reactions such as hydrogenation and cross-coupling through oxidative addition and reductive elimination mechanisms .
Tritert-butylphosphane
Tritert-butylphosphane stabilizes transition metal complexes, enhancing their reactivity and selectivity in catalytic processes .
Comparación Con Compuestos Similares
Methanesulfonic Acid
Compared to sulfuric acid and hydrochloric acid, methanesulfonic acid is less corrosive and more environmentally friendly . It is also more stable and has a lower vapor pressure, making it safer to handle .
N-methyl-2-phenylaniline
Similar compounds include N-methyl aniline and 2-phenylaniline.
Palladium
Palladium is compared to other transition metals like platinum and rhodium. Palladium is unique due to its high catalytic activity and selectivity in various organic reactions .
Tritert-butylphosphane
Similar compounds include triphenylphosphane and triethylphosphane. Tritert-butylphosphane is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of metal complexes .
Propiedades
Fórmula molecular |
C26H43NO3PPdS- |
|---|---|
Peso molecular |
587.1 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane |
InChI |
InChI=1S/C13H12N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10,14H,1H3;1-9H3;1H3,(H,2,3,4);/q-1;;; |
Clave InChI |
TXBLWSPEMVRTMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)
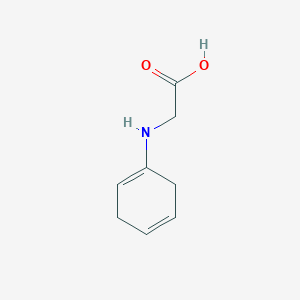
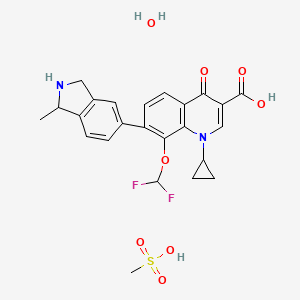
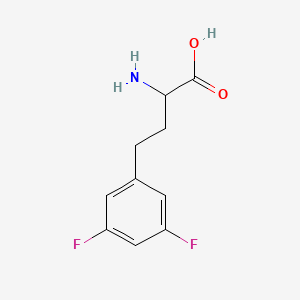
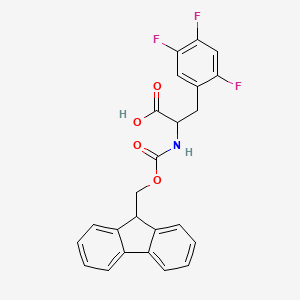
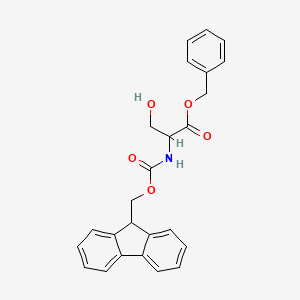
![2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13394149.png)
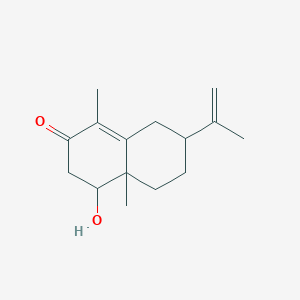
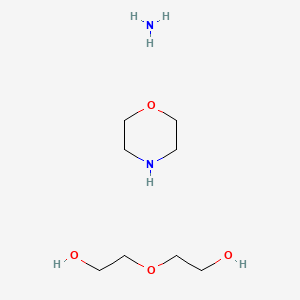

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride](/img/structure/B13394165.png)
![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![4,4,5,5-Tetramethyl-2-(5-(pyren-1-yl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B13394195.png)
